The Versatility of Azido-PEG12-NHS Ester: A Technical Guide for Researchers
The Versatility of Azido-PEG12-NHS Ester: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the applications and methodologies of Azido-PEG12-NHS ester, a versatile heterobifunctional crosslinker.
Azido-PEG12-NHS ester is a powerful tool in the field of bioconjugation and drug discovery, enabling the precise linkage of molecules for a wide array of applications. This guide provides a comprehensive overview of its properties, uses, and the experimental protocols necessary for its successful implementation in research and development.
Core Functionality: A Bridge Between Molecules
At its core, Azido-PEG12-NHS ester is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a spacer molecule.[1] This dual reactivity allows for the sequential and controlled conjugation of two different molecular entities. The molecule consists of three key components:
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N-Hydroxysuccinimide (NHS) Ester: This functional group readily reacts with primary amines (-NH2), such as those found on the surface of proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides, to form stable amide bonds.[2][3]
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Azide (B81097) Group (N3): This group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The azide group can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN in strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[4][5]
-
Polyethylene Glycol (PEG) Spacer (PEG12): The 12-unit PEG linker provides a hydrophilic and flexible spacer arm. This PEG chain increases the water solubility of the conjugated molecules, reduces potential immunogenicity, and provides spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity.[1]
Key Applications in Research and Drug Development
The unique architecture of Azido-PEG12-NHS ester lends itself to a variety of applications in the life sciences:
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Bioconjugation: This is the primary application, where the crosslinker is used to link two biomolecules. For example, a protein can be first reacted with the NHS ester, and the resulting azide-functionalized protein can then be "clicked" onto a second molecule containing an alkyne group.[1]
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PROTAC Synthesis: Azido-PEG12-NHS ester can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][6] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[4]
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Drug Delivery and Development: The PEG spacer can improve the pharmacokinetic properties of therapeutic molecules by increasing their solubility and circulation time.[7] This process, known as PEGylation, can enhance the efficacy and reduce the side effects of drugs.
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Probe Development and Diagnostics: The crosslinker can be used to construct multifunctional probes for diagnostic and imaging purposes.[1] For instance, a fluorescent dye with an alkyne group can be attached to an antibody that has been modified with the Azido-PEG12-NHS ester.
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Surface Modification: The functional groups of this crosslinker can be used to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and material science.[1][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for Azido-PEG12-NHS ester.
| Property | Value | References |
| Molecular Weight | 740.8 g/mol | [5][8] |
| Molecular Formula | C31H56N4O16 | [5][8] |
| Purity | Typically >90% or >95% | [8] |
| Spacer Arm Length | 47.2 Å | |
| CAS Number | 2363756-50-5 or 1108750-59-9 | [1][5] |
Experimental Protocols
Successful use of Azido-PEG12-NHS ester requires careful attention to experimental conditions. Below are detailed methodologies for key experiments.
Protocol 1: Labeling of Proteins with Azido-PEG12-NHS Ester
This protocol describes the general procedure for labeling a protein with primary amines using Azido-PEG12-NHS ester.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0).
-
Azido-PEG12-NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns).
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of Azido-PEG12-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the Azido-PEG12-NHS ester in anhydrous DMSO or DMF. The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[3]
-
-
Reaction Setup:
-
Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and should be avoided.[3][9]
-
The extent of labeling depends on the protein concentration and the desired degree of modification. A common starting point is to use a 20-fold molar excess of the Azido-PEG12-NHS ester to the protein.[3][9] For a 1-10 mg/mL antibody solution, this typically results in 4-6 PEG linkers per antibody.[3] The molar ratio can be adjusted to achieve the desired level of incorporation.
-
-
Labeling Reaction:
-
Add the calculated volume of the 10 mM Azido-PEG12-NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.[3][10]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3][9]
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, a quenching buffer can be added to consume any unreacted NHS ester. Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[10]
-
-
Purification of the Labeled Protein:
-
Storage:
-
Store the azide-labeled protein under the same conditions that are optimal for the unlabeled protein.[3]
-
Protocol 2: Click Chemistry Reaction of Azide-Labeled Protein with an Alkyne-Containing Molecule
This protocol outlines the general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-labeled protein in a suitable buffer.
-
Alkyne-containing molecule.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper ligand (e.g., TBTA).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate (B8700270), and the copper ligand in appropriate solvents.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-labeled protein and the alkyne-containing molecule.
-
Add the copper ligand to the reaction mixture.
-
Initiate the reaction by adding CuSO4 and sodium ascorbate. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for a specified time, typically ranging from 1 to 4 hours.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting conjugate to remove the catalyst and unreacted reagents.
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Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical structures, reaction pathways, and a typical experimental workflow.
Figure 1: Chemical structure of Azido-PEG12-NHS ester.
Figure 2: Two-step bioconjugation reaction pathway.
Figure 3: Typical experimental workflow for bioconjugation.
References
- 1. Azido-PEG12-NHS ester | CAS:2363756-50-5 | AxisPharm [axispharm.com]
- 2. Azido-PEG12-NHS ester, 2363756-50-5 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azido-PEG12-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 6. Azido-PEG12-NHS ester - Immunomart [immunomart.com]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
